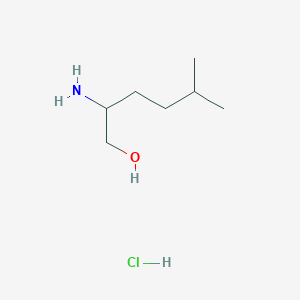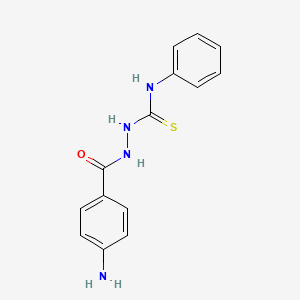![molecular formula C20H13N5OS B2456104 N-(2-(imidazo[1,2-a]pyridin-2-yl)phényl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034616-57-2](/img/structure/B2456104.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phényl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Applications De Recherche Scientifique
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Similar imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurodegenerative diseases and inflammatory responses.
Biochemical Pathways
The inhibition of AChE and BChE can affect the cholinergic system, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound could potentially slow the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby alleviating symptoms of neurodegenerative diseases . Inhibition of LOX, on the other hand, can disrupt the metabolism of arachidonic acid, a key player in inflammation and immune response .
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives suggests that they may have good antifungal activity and moderate toxicity . Further in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound could lead to enhanced acetylcholine levels in the brain, potentially improving memory and cognition in neurodegenerative diseases. Additionally, the inhibition of LOX could lead to reduced inflammation .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, are known to interact with various enzymes and proteins
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant results against various cancer cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, and Vilsmeier-Haack reactions to introduce various functional groups . These methods are optimized for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often employ halogenating agents or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions vary but often involve temperatures ranging from room temperature to reflux conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the development of pharmaceuticals and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure and is used in medicinal chemistry for drug development.
Imidazo[1,2-a]pyridine: Another related compound with applications in pharmaceutical and materials science.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Used in the synthesis of iron(II) complexes for various applications.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of imidazo[1,2-a]pyridine and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of new materials and therapeutic agents .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-12H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGVHAHCBNIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)



![10-(3,4-dimethylphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2456037.png)


![5-Chloro-6-fluoro-n-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2456041.png)
![N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2456042.png)
